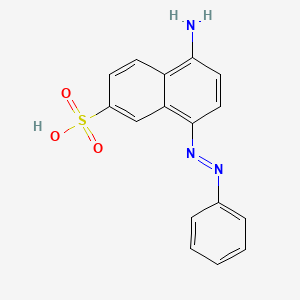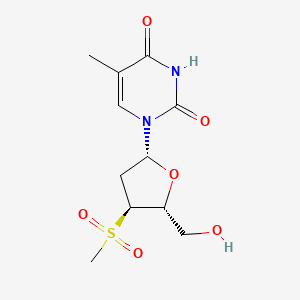
Thymidine, 3'-deoxy-3'-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves several stepsThe reaction typically involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine . The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for thymidine, 3’-deoxy-3’-(methylsulfonyl)- are not well-documented in the literature. the general principles of nucleoside analog synthesis, including large-scale protection and deprotection steps, as well as purification techniques like crystallization and chromatography, are likely employed.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- has several scientific research applications:
Medical Imaging: It is used as a tracer in positron emission tomography (PET) to evaluate cell proliferation in tumors.
Cancer Research: The compound is studied for its potential to monitor tumor response to antiproliferative therapies.
Biological Studies: It serves as a tool to investigate DNA synthesis and repair mechanisms.
Mecanismo De Acción
The mechanism of action of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it useful as a marker for imaging proliferating cells in tumors .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxy-3’-(fluoromethyl)-thymidine: Another nucleoside analog used in PET imaging.
3’-Deoxy-3’-(methylthio)-thymidine: A reduced form of the compound with different chemical properties.
Uniqueness
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is unique due to its specific chemical modification, which allows it to be used as a tracer for imaging cell proliferation. Its methylsulfonyl group provides distinct reactivity compared to other nucleoside analogs, making it valuable in both research and clinical applications .
Propiedades
Número CAS |
127682-53-5 |
|---|---|
Fórmula molecular |
C11H16N2O6S |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfonyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6S/c1-6-4-13(11(16)12-10(6)15)9-3-8(20(2,17)18)7(5-14)19-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
Clave InChI |
DIDUXONFNVPUPK-HRDYMLBCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S(=O)(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


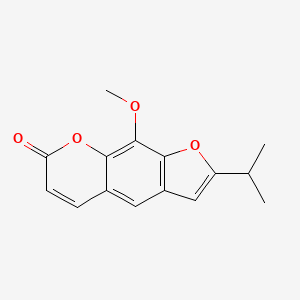


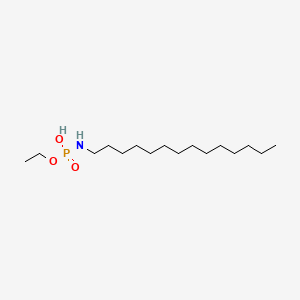



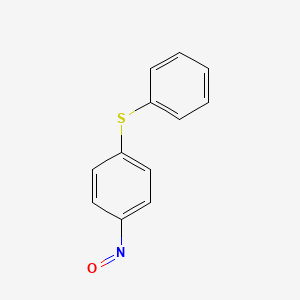

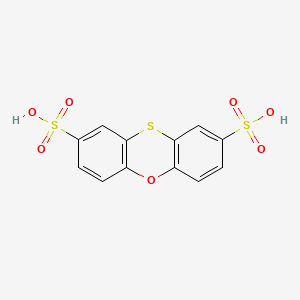
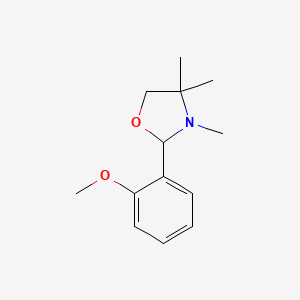
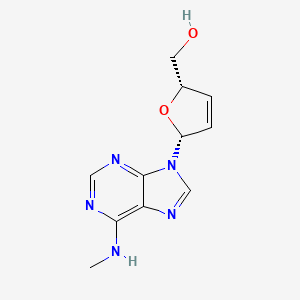
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)
